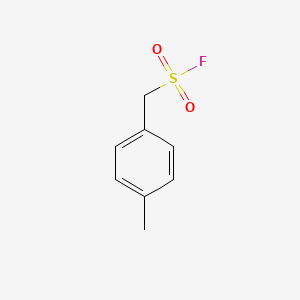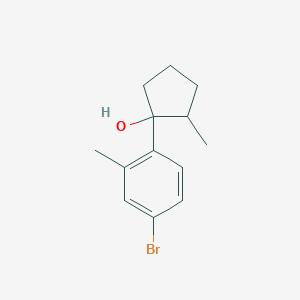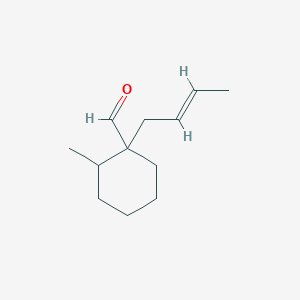
1-(But-2-en-1-yl)-2-methylcyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-2-en-1-yl)-2-methylcyclohexane-1-carbaldehyde is an organic compound with a complex structure that includes a cyclohexane ring substituted with a but-2-en-1-yl group and a methyl group, along with an aldehyde functional group
Preparation Methods
The synthesis of 1-(But-2-en-1-yl)-2-methylcyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclohexanone with crotyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via an alkylation mechanism, followed by oxidation to introduce the aldehyde group.
Industrial production methods may involve the use of homogeneous catalysts to facilitate the reaction. For example, palladium-catalyzed telomerizations can be employed to produce the desired compound from 1,3-butadiene and other precursors .
Chemical Reactions Analysis
1-(But-2-en-1-yl)-2-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The but-2-en-1-yl group can participate in substitution reactions, particularly with nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -20°C to room temperature .
Scientific Research Applications
1-(But-2-en-1-yl)-2-methylcyclohexane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavors
Mechanism of Action
The mechanism by which 1-(But-2-en-1-yl)-2-methylcyclohexane-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The but-2-en-1-yl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(But-2-en-1-yl)-2-methylcyclohexane-1-carbaldehyde can be compared with similar compounds such as crotyl alcohol, crotonaldehyde, and crotonic acid. These compounds share the but-2-en-1-yl group but differ in their functional groups and overall structure. The presence of the cyclohexane ring and the specific substitution pattern in this compound makes it unique and imparts distinct chemical properties .
Similar Compounds
Crotyl alcohol: An unsaturated alcohol with the formula C4H8O.
Crotonaldehyde: An unsaturated aldehyde with the formula C4H6O.
Crotonic acid: An unsaturated carboxylic acid with the formula C4H6O2.
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-[(E)-but-2-enyl]-2-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-3-4-8-12(10-13)9-6-5-7-11(12)2/h3-4,10-11H,5-9H2,1-2H3/b4-3+ |
InChI Key |
SKIPHHUAZOIADO-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/CC1(CCCCC1C)C=O |
Canonical SMILES |
CC=CCC1(CCCCC1C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


(propan-2-yl)amine](/img/structure/B13194122.png)
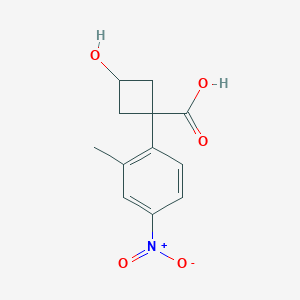
![2,2,2-Trifluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B13194132.png)
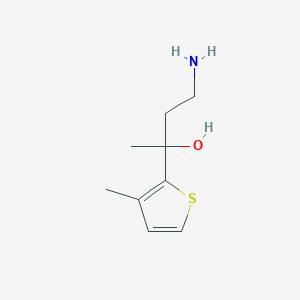
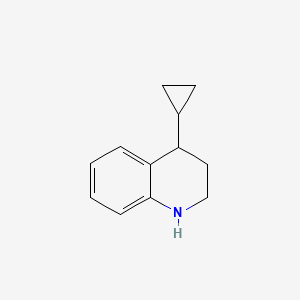
![2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13194151.png)

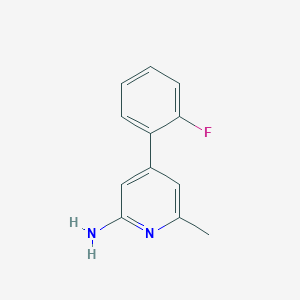
![2-[(1-Methoxypropan-2-yl)amino]butan-1-ol](/img/structure/B13194167.png)
![tert-Butyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13194171.png)
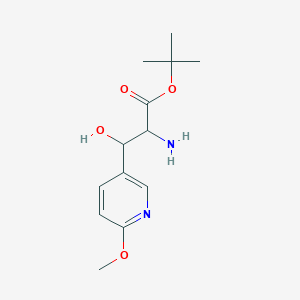
![1-[Ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid](/img/structure/B13194184.png)
